molecular formula C20H19NO3S B14011035 Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- CAS No. 15448-96-1

Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl-

Cat. No.: B14011035
CAS No.: 15448-96-1
M. Wt: 353.4 g/mol
InChI Key: NRPTYJGKSNGZCG-UHFFFAOYSA-N
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Description

Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenesulfonamide group attached to a 1-hydroxy-1-phenylethyl group, which is further connected to a phenyl group. The compound’s structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- typically involves multiple steps, starting with the preparation of the benzenesulfonamide precursor. This precursor is then subjected to a series of reactions to introduce the 1-hydroxy-1-phenylethyl group and the phenyl group. Common reagents used in these reactions include sulfonyl chlorides, phenylmagnesium bromide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. Safety measures and environmental considerations are also crucial in the industrial production process to minimize any potential hazards.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-N-methyl-
  • Benzenesulfonamide, 2,5-dichloro-N-methyl-N-[4-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)phenyl]-

Uniqueness

Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

15448-96-1

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(1-hydroxy-1-phenylethyl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C20H19NO3S/c1-20(22,16-10-4-2-5-11-16)18-14-8-9-15-19(18)25(23,24)21-17-12-6-3-7-13-17/h2-15,21-22H,1H3

InChI Key

NRPTYJGKSNGZCG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2S(=O)(=O)NC3=CC=CC=C3)O

Origin of Product

United States

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